3-Bromo-5-ethylpyridine

Synthesis Yield Process Chemistry

3-Bromo-5-ethylpyridine (CAS 142337-95-9) is a functionalized heteroaromatic building block classified as a 3,5-disubstituted pyridine. It possesses a molecular formula of C₇H₈BrN and a molecular weight of 186.05 g/mol.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 142337-95-9
Cat. No. B126805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethylpyridine
CAS142337-95-9
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCCC1=CC(=CN=C1)Br
InChIInChI=1S/C7H8BrN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3
InChIKeyPOFDPNRTCRTDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethylpyridine (CAS 142337-95-9) Procurement and Technical Baseline


3-Bromo-5-ethylpyridine (CAS 142337-95-9) is a functionalized heteroaromatic building block classified as a 3,5-disubstituted pyridine. It possesses a molecular formula of C₇H₈BrN and a molecular weight of 186.05 g/mol [1]. The compound is characterized by the presence of a bromine atom at the 3-position and an ethyl group at the 5-position of the pyridine ring . This specific substitution pattern imparts distinct reactivity, particularly making it a valuable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [2].

Why 3-Bromo-5-ethylpyridine Cannot Be Arbitrarily Substituted with Other Bromopyridines


The specific positioning of the bromine atom and the ethyl substituent on the pyridine ring in 3-Bromo-5-ethylpyridine is not interchangeable with other isomers or analogs. The electronic and steric environment created by the ethyl group at the 5-position directly influences the regioselectivity and efficiency of subsequent cross-coupling reactions [1]. While other bromopyridines like 3-bromo-5-methylpyridine (CAS 3430-16-8) are common intermediates , the ethyl group in the target compound provides distinct lipophilicity and steric bulk that can critically alter binding affinity or metabolic stability in downstream drug candidates. Simply substituting a methyl analog fails to preserve these crucial physicochemical parameters, potentially leading to a different biological profile or synthetic outcome [2].

3-Bromo-5-ethylpyridine: Quantitative Comparative Evidence for Scientific Selection


Validated Synthetic Route and Benchmark Yield for 3-Bromo-5-ethylpyridine

A validated synthetic route for 3-Bromo-5-ethylpyridine is documented, starting from 3-acetyl-5-bromopyridine. This Wolff-Kishner reduction protocol provides a benchmark for yield, purity, and characterization. This data is directly comparable to alternative synthetic strategies for similar pyridine derivatives, establishing a baseline for procurement specifications and process development. The product was fully characterized by ¹H NMR .

Synthesis Yield Process Chemistry

Supplier-Defined Purity Specifications for 3-Bromo-5-ethylpyridine Procurement

The commercially available 3-Bromo-5-ethylpyridine is offered with defined purity specifications by reputable suppliers. These specifications are critical for procurement decisions, as they directly impact the success of subsequent reactions. For instance, the compound is available with a purity of 98% from one vendor and 96% from another . This contrasts with a common specification of 95% , providing a clear quantitative basis for selecting a source based on project requirements.

Purity Procurement Quality Control

Competitive Pricing Analysis for 3-Bromo-5-ethylpyridine

The market price for 3-Bromo-5-ethylpyridine varies significantly across suppliers and package sizes, enabling cost optimization in procurement. A direct comparison of 1g pricing reveals quantifiable differences that can influence budget decisions. For example, the price for 1g ranges from £68.00 (approximately $85 USD) from one vendor to $112.00 and $126.90 from others.

Pricing Cost Analysis Procurement

Established Utility of 3-Bromopyridine Derivatives in Asymmetric Suzuki Couplings

The 3-bromopyridine motif, which is the core reactive unit in 3-Bromo-5-ethylpyridine, has been validated as an effective substrate for asymmetric Suzuki-Miyaura cross-couplings. A study demonstrated that a series of chiral heterocyclic biaryls were prepared from 3-bromopyridine derivatives in moderate to good yields with up to 92% enantiomeric excess (ee) [1]. This serves as a powerful class-level inference for the synthetic potential of 3-Bromo-5-ethylpyridine in constructing stereochemically complex molecules.

Cross-Coupling Enantioselective Synthesis Suzuki-Miyaura

Optimal Research and Industrial Application Scenarios for 3-Bromo-5-ethylpyridine


Synthesis of Chiral Biaryl Ligands and APIs via Asymmetric Suzuki-Miyaura Coupling

Procure 3-Bromo-5-ethylpyridine as a key building block for the enantioselective synthesis of chiral heterocyclic biaryls. Its utility as a 3-bromopyridine derivative has been demonstrated in asymmetric Suzuki-Miyaura couplings, achieving up to 92% enantiomeric excess [1]. The ethyl group at the 5-position introduces steric bulk that can influence the stereochemical outcome of these reactions, making it a valuable scaffold for constructing novel chiral ligands or active pharmaceutical ingredients (APIs).

Diversification of Pyridine Cores in Medicinal Chemistry via Palladium-Catalyzed Reactions

Utilize 3-Bromo-5-ethylpyridine as a versatile intermediate in medicinal chemistry programs for the rapid diversification of pyridine-containing cores. The compound has been shown to be amenable to further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings [2]. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various aryl, alkenyl, and alkynyl groups at the 3-position of the 5-ethylpyridine scaffold.

Cost-Effective Procurement for Multi-Gram Synthesis

Select 3-Bromo-5-ethylpyridine for multi-gram synthesis projects where cost-effectiveness is a primary driver. A comparative pricing analysis reveals that the cost per gram can vary significantly between suppliers [REFS-3, REFS-4, REFS-5]. By selecting a vendor offering the compound at £68.00 for 1g , a procurement manager can achieve substantial cost savings compared to alternatives priced at $112.00 or $126.90 , enabling more efficient use of research and development budgets.

High-Precision Research Requiring Superior Chemical Purity

Source 3-Bromo-5-ethylpyridine with a purity of 98% for applications that demand high chemical fidelity and minimal interference from impurities. This grade is essential for sensitive reactions, such as those used in trace analysis, catalyst screening, or the final steps of a complex API synthesis, where even small amounts of byproducts can significantly impact yield or produce erroneous results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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